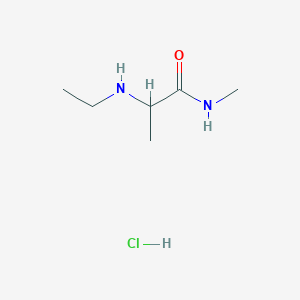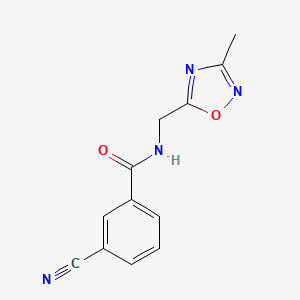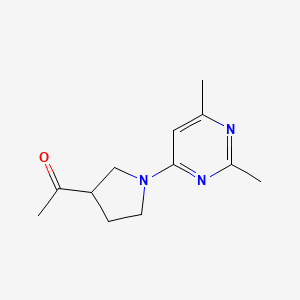
2-(Ethylamino)-N-methylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Ethylamino)-N-methylpropanamide hydrochloride, also known as Lidocaine hydrochloride, is a local anesthetic drug that is widely used in medical and dental procedures. It is a white crystalline powder that is soluble in water and has a molecular weight of 270.8 g/mol. Lidocaine hydrochloride works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain.
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical properties of related compounds, demonstrating the versatility of "2-(Ethylamino)-N-methylpropanamide hydrochloride" in chemical reactions. For example, the treatment of similar compounds with aryl isocyanates leads to derivatives that are significant in medicinal chemistry and material science, indicating potential applications in drug synthesis and polymer development (Simonova et al., 1980).
Material Science and Polymer Research
In material science, the compound's related derivatives have been used to enhance the stability and swelling capacity of superabsorbing composite hydrogels. These findings suggest applications in developing advanced materials with specific properties like increased thermal stability and improved mechanical strength (Yavari-Gohar et al., 2010).
Chemoselective Reactions
The compound has been involved in chemoselective reactions, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These reactions are crucial for the production of specific stereoisomers, important in pharmaceuticals, demonstrating its role in facilitating selective synthetic pathways (Hajji et al., 2002).
Reactions with Peptides and Amino Acids
Research has shown that compounds like N-Ethylmaleimide, which shares functional groups with "2-(Ethylamino)-N-methylpropanamide hydrochloride," react with peptides and amino acids. This reactivity is significant for protein modification and understanding the interaction between chemicals and biological molecules (Smyth et al., 1964).
Antihistaminic Activities
Derivatives of the compound have been explored for their antihistaminic activities, indicating potential applications in developing new therapeutic agents for allergies and related conditions. Such studies underline the importance of structural modification to achieve desired biological activities (Arayne et al., 2017).
Copolymer Latexes Preparation
The preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using related chemicals demonstrates applications in producing polymer latexes with specific charges. These materials have potential uses in coatings, adhesives, and as drug delivery systems (Meunier et al., 1995).
properties
IUPAC Name |
2-(ethylamino)-N-methylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4-8-5(2)6(9)7-3;/h5,8H,4H2,1-3H3,(H,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIBIHYJGGIGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-N-methylpropanamide hydrochloride | |
CAS RN |
2137457-79-3 |
Source


|
| Record name | 2-(ethylamino)-N-methylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2690936.png)
![Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester](/img/structure/B2690938.png)


![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2690947.png)
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)




![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)
